ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a fused pyrrolidine-dione core substituted with two distinct furan moieties and a 4-methylthiazole carboxylate ester. Its structural complexity arises from the conjugated system involving the enol ether (furan), thiazole, and dioxopyrrolidine groups, which likely influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C21H18N2O7S |
|---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
ethyl 2-[2-(furan-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H18N2O7S/c1-4-28-20(27)18-11(3)22-21(31-18)23-15(12-6-5-9-29-12)14(17(25)19(23)26)16(24)13-8-7-10(2)30-13/h5-9,15,25H,4H2,1-3H3 |
InChI Key |
GWQIPNFIHJZACH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=CO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrrolidinone core: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the furan rings: This step may involve the use of furan derivatives and coupling reactions to attach the furan moieties to the core structure.
Formation of the thiazole ring: This can be accomplished through a cyclization reaction involving thioamide and α-haloketone precursors.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and pyrrolidinone rings can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form dihydro derivatives, particularly at the carbonyl and double bond sites.
Substitution: The ester and thiazole moieties can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its unique structure may interact with specific biological targets, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its diverse functional groups and potential for chemical modifications.
Mechanism of Action
The mechanism of action of ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate would depend on its specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The furan and thiazole rings may play a crucial role in binding to these targets, while the ester and pyrrolidinone moieties may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with several classes of heterocycles:
- Pyrazole Derivatives () : Compounds like (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13) and its difluoro analogues (14, 15) feature aryl-substituted pyrazole cores. While these lack thiazole or furan rings, their synthesis via Claisen-Schmidt condensations and purification via chromatography parallels the target compound’s likely preparation .
- Triazole-Thione Complexes (): The triazole derivative with chlorophenyl and thiocarbonohydrazide groups demonstrates hydrogen-bonded supramolecular assembly, a property the target compound may exhibit due to its hydroxyl and carbonyl groups .
- Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrids (): These compounds combine fused aromatic systems with ester functionalities, akin to the thiazole carboxylate in the target molecule.
Key Differences in Substituents and Properties
Spectroscopic and Analytical Comparisons
NMR Spectroscopy
- 1H-NMR : The target compound’s furan protons (δ 6.2–7.5 ppm) and thiazole methyl group (δ 2.5 ppm) would resemble shifts observed in ’s pyrazoles (δ 6.8–7.6 ppm for aryl protons) and ’s thiophene carboxylates (δ 2.8–3.1 ppm for methyl esters) .
- 13C-NMR : The dioxopyrrolidine carbonyls (δ 170–180 ppm) and thiazole carboxylate (δ 165 ppm) align with carbonyl signals in (δ 165–175 ppm) and (δ 160–170 ppm) .
Elemental Analysis and Crystallography
- Elemental analysis for the target compound would match theoretical values for C, H, N, and S, as seen in pyrazole derivatives (C: ±0.3%, H: ±0.1%) .
- X-ray crystallography (using SHELX ) would confirm the (3E)-configuration and hydrogen-bonding patterns, similar to the triazole-thione complex’s supramolecular assembly .
Implications for Further Research
The target compound’s hybrid structure offers opportunities for:
- Drug Discovery : Thiazole and furan motifs are prevalent in bioactive molecules (e.g., antiviral, anticancer agents).
- Material Science : Conjugated systems may exhibit optoelectronic properties for organic semiconductors.
- Supramolecular Chemistry : Hydrogen-bonding and π-stacking capabilities could enable crystal engineering .
Biological Activity
Ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a thiazole ring, a furan moiety, and a pyrrolidine structure, which contribute to its biological activity. The presence of hydroxymethyl and dioxo groups suggests potential interactions with biological targets.
1. Antioxidant Activity
Research indicates that compounds with furan and thiazole structures often exhibit significant antioxidant properties. This compound has demonstrated strong antioxidant activity in various assays. For instance, it may scavenge free radicals effectively, thereby protecting cells from oxidative stress.
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies suggest that the thiazole and furan components may enhance membrane permeability in bacterial cells, leading to increased susceptibility to antimicrobial agents.
3. Enzyme Inhibition
Preliminary data suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of sucrase and maltase, which are crucial in carbohydrate metabolism. Such inhibition can be beneficial in managing conditions like diabetes by regulating blood glucose levels.
Case Study 1: Antioxidant Efficacy
In a study examining the antioxidant properties of similar compounds, ethyl derivatives were tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals. The results indicated that the compound exhibited a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant agent .
Case Study 2: Antimicrobial Activity
A comparative analysis of various thiazole derivatives revealed that the compound exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be relatively low, indicating high potency .
The biological activities of this compound can be attributed to its structural features:
- Radical Scavenging : The hydroxymethyl group likely contributes to electron donation capabilities, neutralizing free radicals.
- Membrane Disruption : The lipophilic nature of the furan and thiazole rings facilitates interaction with microbial membranes.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
